5-{[(2Z)-4-(4-chlorophenyl)-4-hydroxy-3-phenyl-1,3-thiazolidin-2-ylidene]amino}-1H-imidazole-4-carboxamide
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Overview
Description
5-{[(2Z)-4-(4-chlorophenyl)-4-hydroxy-3-phenyl-1,3-thiazolidin-2-ylidene]amino}-1H-imidazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a thiazolidine ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2Z)-4-(4-chlorophenyl)-4-hydroxy-3-phenyl-1,3-thiazolidin-2-ylidene]amino}-1H-imidazole-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-{[(2Z)-4-(4-chlorophenyl)-4-hydroxy-3-phenyl-1,3-thiazolidin-2-ylidene]amino}-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at specific positions on the molecule .
Scientific Research Applications
5-{[(2Z)-4-(4-chlorophenyl)-4-hydroxy-3-phenyl-1,3-thiazolidin-2-ylidene]amino}-1H-imidazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-{[(2Z)-4-(4-chlorophenyl)-4-hydroxy-3-phenyl-1,3-thiazolidin-2-ylidene]amino}-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-{[(2Z)-4-(2-chlorophenyl)-4-hydroxy-3-phenyl-1,3-thiazolidin-2-ylidene]amino}-1H-imidazole-4-carboxamide
- 5-{[(2Z)-4-(4-bromophenyl)-4-hydroxy-3-phenyl-1,3-thiazolidin-2-ylidene]amino}-1H-imidazole-4-carboxamide
- 5-{[(2Z)-4-(4-methylphenyl)-4-hydroxy-3-phenyl-1,3-thiazolidin-2-ylidene]amino}-1H-imidazole-4-carboxamide
Uniqueness
What sets 5-{[(2Z)-4-(4-chlorophenyl)-4-hydroxy-3-phenyl-1,3-thiazolidin-2-ylidene]amino}-1H-imidazole-4-carboxamide apart from similar compounds is its specific combination of functional groups and the resulting chemical and biological properties. The presence of the chlorophenyl group, in particular, may confer unique reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C19H16ClN5O2S |
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Molecular Weight |
413.9 g/mol |
IUPAC Name |
4-[(Z)-[4-(4-chlorophenyl)-4-hydroxy-3-phenyl-1,3-thiazolidin-2-ylidene]amino]-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C19H16ClN5O2S/c20-13-8-6-12(7-9-13)19(27)10-28-18(25(19)14-4-2-1-3-5-14)24-17-15(16(21)26)22-11-23-17/h1-9,11,27H,10H2,(H2,21,26)(H,22,23)/b24-18- |
InChI Key |
QWCVIAAXNOOORD-MOHJPFBDSA-N |
Isomeric SMILES |
C1C(N(/C(=N/C2=C(NC=N2)C(=O)N)/S1)C3=CC=CC=C3)(C4=CC=C(C=C4)Cl)O |
Canonical SMILES |
C1C(N(C(=NC2=C(NC=N2)C(=O)N)S1)C3=CC=CC=C3)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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